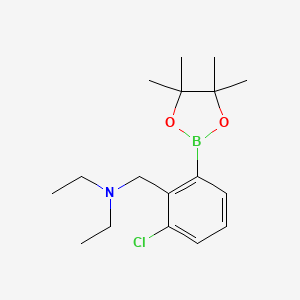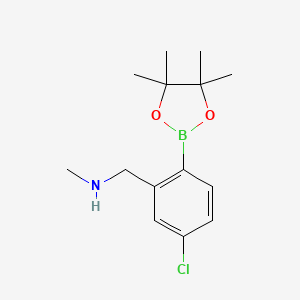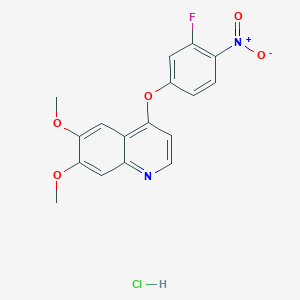
4-(3-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉盐酸盐
描述
The compound “4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride” seems to be a novel chemical entity. There are similar compounds like 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide which have been synthesized and assessed for their antitubercular activities .
Synthesis Analysis
While specific synthesis details for the requested compound are not available, related compounds such as 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated for their antitubercular activities .科学研究应用
抗氧化和促氧化作用: 一项研究重点介绍了 4-羟基喹啉衍生物(在结构上与本化合物相关)的抗氧化或促氧化作用。这些作用取决于它们在反应体系中的分布状态,表明潜在的药物应用 (Liu, Han, Lin, & Luo, 2002)。
荧光测量: 涉及 4-羟基异环磷酰胺(一种与 4-(3-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉盐酸盐相关的化合物)的研究,开发了一种用于测量它的灵敏荧光法,这可能与生物医学研究相关 (Ikeuchi & Amano, 1985)。
吡咯并喹啉的合成: 另一项研究重点关注从 6,7-二甲氧基-4-甲基喹啉合成吡咯并[4,3,2-de]喹啉,展示了该化合物在化学合成中的多功能性和创造新结构的潜力 (Roberts, Joule, Bros, & Álvarez, 1997)。
4NQO 的致畸性: 对与本化合物密切相关的 4-硝基喹啉 1-氧化物 (4NQO) 的研究探讨了它的致畸性,这取决于细胞类型并与细胞毒性有关。这对于了解其潜在的遗传毒性作用非常重要 (Brüsehafer 等,2015)。
合成和抗菌特性: 研究了 1-取代 6-硝基-4-氧代-1,4-二氢喹啉-3-羧酸的合成,以了解它们的潜在抗菌特性。这再次强调了喹啉衍生物的药物相关性 (Glushkov, Marchenko, & Levshin, 1997)。
用于分子探针的荧光特性: 研究了一些 2-(4-氨基取代-3-硝基苯基)-3-羟基喹啉-4(1H)-酮的荧光特性,它们可用作分子荧光探针 (Motyka 等,2011)。
包合物中抗氧化作用: 一项关于 4-羟基喹啉衍生物在包含在 β-环糊精复合物中时的抗氧化作用的研究,提供了对其潜在治疗用途的见解 (Liu, Luo, Liu, & Liu, 2003)。
抗缺氧活性: 评估了 4-羟基-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-3-羧酸 N-R-酰胺盐酸盐的抗缺氧活性,表明在治疗缺氧相关疾病中具有潜在用途 (Ukrainets, Mospanova, & Davidenko, 2014)。
属性
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5.ClH/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10;/h3-9H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKHBBFOFPBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2232877-37-9 | |
| Record name | Quinoline, 4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2232877-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





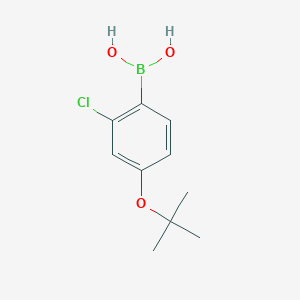
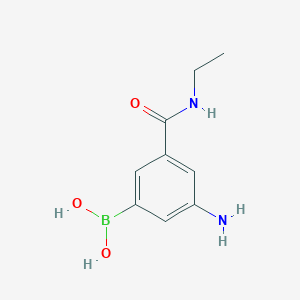





![[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid](/img/structure/B3060245.png)

